3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is a heterocyclic compound containing a thiazole ring Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid typically involves the reaction of 2-bromo-1-(5-chloro-1,3-thiazol-2-yl)ethanone with thiourea under specific conditions . The reaction is carried out in a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
Scientific Research Applications
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
3-Amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H7ClN2O2S |
---|---|
Molecular Weight |
206.65 g/mol |
IUPAC Name |
3-amino-3-(5-chloro-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C6H7ClN2O2S/c7-4-2-9-6(12-4)3(8)1-5(10)11/h2-3H,1,8H2,(H,10,11) |
InChI Key |
KMXMYFJSEFCQNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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